molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No. B134771
CAS RN: 10288-72-9
M. Wt: 152.15 g/mol
InChI Key: DBPZCGJRCAALLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound that is part of a broader class of organic compounds known as dihydrobenzodioxins. These compounds contain a benzene ring fused to a 1,4-dioxin ring. The 2,3-dihydro- designation indicates that two adjacent carbon atoms in the dioxin ring are saturated, meaning they are part of a single bond rather than the usual double bond found in the dioxin ring.

Synthesis Analysis

The synthesis of derivatives of 2,3-dihydrobenzo[b][1,4]dioxin has been explored in several studies. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, and the configuration around the double bond of the major stereoisomers was confirmed by X-ray diffraction analysis[“]. Another study presents a two-step protocol for the synthesis of enantiopure dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, which are important precursors for the synthesis of compounds such as benzoxazinyl oxazolidinones[“].

Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been elucidated using various techniques, including X-ray diffraction. This has allowed researchers to confirm the stereochemistry of the synthesized compounds and understand the intermolecular interactions that contribute to their stability[“][“].

Chemical Reactions Analysis

The chemical reactivity of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been explored in the context of their potential biological activities. For example, novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated as inhibitors of B-Raf kinase, an enzyme implicated in cancer. These studies include the design, synthesis, and evaluation of the biological activity of these compounds, as well as docking simulations to analyze their probable binding models[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzo[b][1,4]dioxin derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect these properties, as seen in the synthesis of various derivatives for biological activity studies. For instance, the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure has been shown to enhance the bioactivity of compounds by reinforcing their combination with biological receptors[“]. Additionally, the synthesis and characterization of novel isoxazole derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been carried out, with some demonstrating strong antioxidant activity[“].

Scientific research applications

1. Medicinal Chemistry and Pharmacology

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol derivatives have been extensively studied in medicinal chemistry. For instance, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives have shown potent biological activity against B-Raf kinase, an important target in cancer therapy (Yang et al., 2012). Additionally, derivatives of this compound have been synthesized for their antibacterial and antifungal properties (Shinde et al., 2021), and as inhibitors of phospholipase A2, a key enzyme in inflammation (Hema et al., 2020).

2. Antioxidant Properties

Research on 2,3-dihydrobenzo[b][1,4]dioxin-6-ol derivatives has also explored their antioxidant capacities. A study focused on the antioxidant profile of these compounds, assessing their ability to inhibit lipid peroxidation and catalyze decomposition of hydrogen peroxide, indicating their potential as antioxidants (Malmström et al., 2001).

3. Organic Electronics

In the field of organic electronics, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol have been utilized. For instance, studies have explored their application in organic light-emitting devices (OLEDs) due to their ability to emit blue light, indicating their potential in display technology (Jayabharathi et al., 2018).

4. Synthetic Chemistry

In synthetic chemistry, new methods for synthesizing 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been developed. For example, a novel synthesis approach was reported using palladium-catalyzed reactions, expanding the possibilities for creating diverse compounds for various applications (Gabriele et al., 2006).

5. Photochemistry and Photobiology

In photochemistry, 2,3-dihydrobenzo[b][1,4]dioxin-6-ol derivatives have been studied for their photophysical properties, relevant in photodynamic therapy and other light-based applications (Zeki et al., 2021).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPZCGJRCAALLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429325
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

CAS RN

10288-72-9
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Benzodioxan-6-carboxaldehyde (5.20 g) was dissolved in MeCH (60 mL) containing conc. H2SO4 (0.6 mL). At 0° C. an aqueous solution of 30% H2O2 (4.7 mL) was added to the mixture over 5 minutes. The mixture was warmed to room temperature, stirred an additional 18 h and evaporated. The residue was taken up with H2O and extracted with CH2Cl2. The extract was dried (Na2SO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane to hexane/EtOAc 3:1) to give 6-hydroxy-1,4-benzodioxan (3.85 g). ESMS: m/z 153 MH+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-benzo[1,4]dioxin-6-carboxaldehyde (30.0 g, 183 mmol) in 500 ml CH2Cl2 was added mCPBA (37.85 g, 219 mmol). The suspension was heated to 50° C. After 16 h saturated NaHCO3 was added and the mixture was extracted with CH2Cl2 The combined organics were concentrated in vacuo and taken up in MeOH and 200 ml 4M NaOH was added. After 2 h the mixture was acidified with 4M HCl and extracted with ethyl acetate. The combined organics were washed with saturated NaHCO3, washed with brine, concentrated in vacuo, and taken up in CH2Cl2. The solution was filtered to remove the precipitate. The resulting solution was stirred with saturated NaHCO3 for 1 h, separated, dried over MgSO4, filtered and concentrated in vacuo to give 2,3-dihydro-benzo[1,4]dioxin-6-ol (26.92 g, 94%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
37.85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g of 2,3-dihydro-1,4-benzodioxin-6-yl acetate (5.149 mmol) is dissolved in a solution of methanol (7.5 ml) and, under an argon atmosphere, the mixture is made basic, dropwise, with a 10% sodium hydroxide solution. The mixture is stirred at ambient temperature for 4 hours. At the end of the reaction, the methanol is evaporated and the reaction medium is acidified (to pH=1) with a 2N HCl solution and then washed with ethyl acetate. After extraction, drying over MgSO4 is carried out and the product is concentrated in vacuo. Purification on a silica column allows an oil to be obtained (eluant: PE/AcOEt 8/2 then 7/3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 2000 L reactor was charged with dichloromethane (1303.4 kg) followed by 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (98.0 kg, 597 mol) and stirred until a homogeneous solution was obtained. 3-Chloroperoxybenzoic acid (144.3 kg, 836 mol) was added. The mixture was heated to reflux at a rate of 8-10° C./h, heated at reflux for a further 6 h and allowed to cool to 20° C. The resultant suspension was filtered through a 500 L Nutsche filter and the filter cake was washed with dichloromethane (391 kg). The filtrate and wash solution were transferred to a 2000 L reactor. A 7% by weight aqueous solution of sodium bicarbonate (212.7 kg) was added and the mixture was stirred for 0.5 h. The stirring was stopped and the phases were allowed to separate over 0.5 h. The aqueous layer was removed. The aqueous sodium bicarbonate washing procedure was repeated three times in total. The organic phase was concentrated to dryness under reduced pressure at a temperature <30° C. Methanol (116.1 kg) was added and the resultant mixture was cooled to 0° C. A 15.5% by weight aqueous solution of sodium hydroxide (234.3 kg) was added at a rate of 30-40 kg/h such that the mixture's temperature was maintained between 0-10° C. The mixture was stirred at this temperature for a further 2.25 h and the pH of the mixture was adjusted to 6-7 by the addition of 4 N hydrochloric acid (266.5 kg) such that the mixture's temperature was maintained between 0-10° C. The mixture was allowed to warm to ambient temperature and was extracted three times in total with methyl tert-butyl ether (145 kg for each extraction) by stirring for 0.5 h, stopping the stirring and allowing the phases to separate for 0.5 h. The combined organic extracts were washed three times in total with a 7% aqueous solution of sodium bicarbonate (212.7 kg for each wash) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was then washed with a 30% by weight aqueous solution of sodium chloride (212.7 kg) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (170 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Further tetrahydrofuran (17.1 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (122.5 kg) was added to afford a brown-red solution of 2,3-dihydro-1,4-benzodioxin-6-ol (86.3 kg, 95%) in tetrahydrofuran which was carried forward without further purification: purity (HPLC-UV at 220 nm) 95.7%.
Quantity
98 kg
Type
reactant
Reaction Step One
Quantity
144.3 kg
Type
reactant
Reaction Step Two
Quantity
1303.4 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1 g, 6.09 mmol) in CH2Cl2 (16 mL) was added m-CPBA (4.204 g, 24.36 mmol). The suspension was heated at 50° C. for 2 days, was cooled to rt, was quenched with saturated NaHCO3 soln. and was extracted with CH2Cl2 (3×10 mL). The combined extract was concentrated under reduced pressure, and then was dissolved in MeOH containing NaOH. The solution was stirred at rt for 2 h, was acidified with HCl and was extracted with ethyl acetate (3×10 mL). The combined extract was washed with saturated NaHCO3 solution and brine, was dried over anhydrous Na2SO4, was filtered and was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and was filtered. The DCM solution was dried over anhydrous Na2SO4, was filtered and was concentrated under reduced pressure to give 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (0.591 g, 63%) as a reddish brown oily liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.204 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Citations

For This Compound
9
Citations
GP Mrug, BA Demydchuk… - European Journal of …, 2018 - Wiley Online Library
As part of a program focused on the development of new antineoplastic agents based on scaffolds found in natural products, we explored the isoflavone family as potential enzyme …
LQ Chen, CF Zhu, S Zhang, BY Liu, SJ Tu… - Chinese Chemical …, 2023 - Elsevier
A new palladium-catalyzed annulative allylic alkylation (AAA) reaction of 2-(indol-2-yl)phenols with dual allylic electrophiles such as isobutylene dicarbonate and butene dicarbonate is …
Number of citations: 5 www.sciencedirect.com
S Bertini, E Ghilardi, V Asso, C Granchi… - Letters in Drug …, 2010 - ingentaconnect.com
β-Secretase (BACE1, β-site APP cleaving enzyme) is one of the most challenging therapeutic targets in the field of Alzheimer's disease (AD) research. This enzyme catalyses the …
Number of citations: 2 www.ingentaconnect.com
A Shergalis, D Xue, FZ Gharbia, H Driks… - Journal of medicinal …, 2020 - ACS Publications
Disulfide bond formation is a critical post-translational modification of newly synthesized polypeptides in the oxidizing environment of the endoplasmic reticulum and is mediated by …
Number of citations: 15 pubs.acs.org
G Campiani, T Khan, C Ulivieri, L Staiano… - European journal of …, 2022 - Elsevier
Autophagy is a lysosome dependent cell survival mechanism and is central to the maintenance of organismal homeostasis in both physiological and pathological situations. Targeting …
Number of citations: 5 www.sciencedirect.com
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
Y Xiao, Y Xu, HS Cheon, J Chae - The Journal of Organic …, 2013 - ACS Publications
Copper(II)-catalyzed hydroxylation of aryl halides has been developed to afford functionalized phenols. The protocol utilizes the reagent combination of Cu(OH) 2 , glycolic acid, and …
Number of citations: 70 pubs.acs.org
R Mondal, C Guha, AK Mallik - Tetrahedron Letters, 2014 - Elsevier
A new efficient methodology has been developed for the synthesis of para-alkoxyphenols, an important group of anti-melanoma compounds, by heating alcoholic solutions of para-…
Number of citations: 16 www.sciencedirect.com
HY Xie, LS Han, S Huang, X Lei, Y Cheng… - The Journal of …, 2017 - ACS Publications
We disclosed a novel water-soluble photocatalyst that could promote aerobic oxidative hydroxylation of arylboronic acids to furnish phenols in excellent yields. This transformation uses …
Number of citations: 62 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.